molecular formula C16H17NO2 B3208452 (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-53-1

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3208452
CAS No.: 1049980-53-1
M. Wt: 255.31 g/mol
InChI Key: ZZHAJMVCKZUYEK-DOMZBBRYSA-N
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Description

(2S,4R)-4-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of interest in pharmaceutical research and organic synthesis . The compound features a defined stereochemistry at the 2- and 4-positions of the pyrrolidine ring, which is critical for its potential application in the design of enantioselective catalysts or as a building block for more complex molecular architectures. The naphthalen-2-ylmethyl substituent provides a bulky aromatic group that can be exploited to modulate the compound's binding affinity and selectivity in various research contexts. A related compound, its Boc-protected derivative (CAS 959582-82-2), is also available for synthetic applications where an N-protected intermediate is required . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15-9-12(10-17-15)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-6,8,12,15,17H,7,9-10H2,(H,18,19)/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHAJMVCKZUYEK-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and pyrrolidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Naphthalen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-2-ylmethyl halide under basic conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The naphthalen-2-ylmethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

This compound is extensively used as a building block in peptide synthesis. It acts as a protecting group that allows for selective reactions while preventing interference from other functional groups. This selectivity enhances the overall efficiency of peptide synthesis processes, making it invaluable in the development of peptide-based therapeutics.

Drug Development

The unique structure of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid contributes to the design of novel pharmaceuticals. Its ability to improve bioavailability and efficacy is crucial for developing drugs targeting complex diseases. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders and other conditions.

Bioconjugation Techniques

In bioconjugation, this compound facilitates the attachment of biomolecules to therapeutic agents. This application is significant for improving drug targeting and reducing side effects, ultimately leading to more effective treatments.

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its application extends to exploring new reaction mechanisms and developing synthetic methodologies that are essential for creating complex organic molecules.

Case Studies

A notable study demonstrated the use of this compound in synthesizing a series of naphthalene-derived compounds with enhanced pharmacological activities. The research highlighted how variations in the substituents on the naphthalene ring could lead to significant changes in biological activity, showcasing the compound's utility in drug design.

Advanced Materials Development

The compound is also explored in material science for developing advanced materials, including polymers and nanomaterials. These materials have potential applications in electronics, coatings, and biotechnology.

Research Findings

Recent investigations have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This finding opens avenues for creating more durable materials suitable for various industrial applications.

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Medicinal ChemistryUsed in peptide synthesis and drug developmentEnhances efficiency and bioavailability
Organic SynthesisServes as an intermediate for synthetic methodologiesFacilitates complex molecule creation
Material ScienceExplored for advanced materials like polymers and nanomaterialsImproves mechanical properties and stability

Mechanism of Action

The mechanism of action of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrrolidine Scaffold

Aromatic Substituents
Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
(2S,4R)-4-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid Naphthalen-2-ylmethyl 1049740-41-1 C₁₆H₁₈ClNO₂ 291.77 High lipophilicity; strong π-π interactions
(2S,4R)-4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Naphthalen-1-ylmethyl 1049740-26-2 C₁₆H₁₈ClNO₂ 291.77 Steric hindrance due to 1-position substitution; reduced receptor binding vs. 2-yl isomer
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Phenyl 231891 C₁₆H₂₁NO₄ 291.34 Lower lipophilicity; weaker aromatic interactions
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 2-Bromobenzyl 1049978-26-8 C₁₂H₁₄BrNO₂ 284.15 Halogenation enhances electronic effects; potential for covalent binding

Key Observations :

  • The naphthalen-2-ylmethyl group provides superior hydrophobic interactions compared to phenyl or bromobenzyl substituents, enhancing binding affinity in hydrophobic environments .
  • Positional isomerism (1-yl vs. 2-yl naphthyl) significantly impacts steric accessibility. The 2-yl substitution optimizes spatial compatibility with flat receptor surfaces .
Alkyl and Alkoxy Substituents
Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
(2S,4R)-4-(3-Methoxypropyl)pyrrolidine-2-carboxylic acid 3-Methoxypropyl N/A C₁₀H₁₉NO₃ 201.27 Increased hydrophilicity; flexible chain reduces rigidity
(2S,4R)-1-Boc-4-(2-naphthylmethoxy)pyrrolidine-2-carboxylic acid 2-Naphthylmethoxy 630425-40-0 C₂₂H₂₅NO₅ 395.44 Ether linkage enhances solubility; Boc protection aids synthetic stability
(2S,4R)-1-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Difluoromethoxy 1807939-39-4 C₁₁H₁₇F₂NO₅ 281.25 Fluorination improves metabolic stability and bioavailability

Key Observations :

  • Alkoxy chains (e.g., methoxypropyl) introduce conformational flexibility but reduce target specificity compared to rigid aromatic groups.
  • Fluorinated substituents enhance resistance to enzymatic degradation, making them favorable for drug design .

Stereochemical and Positional Isomers

Compound Name Substituent Position CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid 3,4-substituted pyrrolidine N/A C₁₅H₁₅NO₂ 241.29 Altered stereochemistry reduces compatibility with chiral binding sites
(2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide Hydroxy and methylnaphthyl 2170816-89-2 C₁₆H₁₈N₂O₂ 270.33 Hydroxyl group introduces hydrogen-bonding potential

Key Observations :

  • Stereochemical inversion (e.g., 3R,4S vs. 2S,4R) disrupts binding to enantioselective targets, such as glutamate receptor subunits .
  • Hydroxyl groups enhance solubility but may reduce membrane permeability .

Biological Activity

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid, a compound with significant structural complexity, has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, applications in drug development, and implications for therapeutic use.

  • Molecular Formula : C16_{16}H17_{17}NO2_2
  • Molar Mass : 259.31 g/mol
  • CAS Number : 1049740-41-1

Biological Activity

The biological activity of this compound is primarily attributed to its role as a building block in drug synthesis and its potential interactions within biological systems.

Research indicates that this compound may influence various biological pathways through modulation of receptor activity or enzyme inhibition. Its structural features allow it to interact with specific targets in the body, potentially affecting signal transduction pathways.

Applications in Drug Development

The compound is significant in several areas:

  • Peptide Synthesis : It serves as a key intermediate in synthesizing peptides, enhancing the stability and bioactivity of peptide-based therapeutics.
  • Neuroscience Research : Its derivatives are being explored for their neuroactive properties, which may lead to treatments for neurological disorders.
  • Bioconjugation : The compound facilitates the attachment of biomolecules to drugs, improving targeting and efficacy in therapeutic applications.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Study 1: Neuroactive Compounds

A study published in the Journal of Medicinal Chemistry explored the synthesis of neuroactive compounds using this pyrrolidine derivative. The findings suggested that modifications to the naphthalene moiety could enhance binding affinity to neuronal receptors, indicating a pathway for developing new treatments for neurodegenerative diseases .

Study 2: Anticancer Activity

Another research effort investigated the anticancer properties of derivatives synthesized from this compound. The results showed promising cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing novel anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Peptide SynthesisKey intermediate for stable peptide formation
Neuroactive ResearchPotential treatment for neurological disorders
Anticancer PropertiesCytotoxic effects on cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid

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